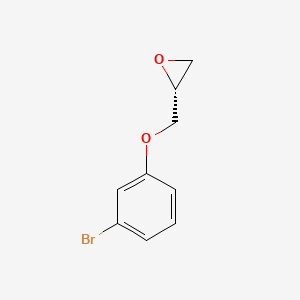

(R)-2-((3-Bromophenoxy)methyl)oxirane

Description

Role of Enantiopure Epoxides as Versatile Chiral Synthons

Enantiopure epoxides, which exist as a single enantiomer, are highly valued as versatile chiral building blocks, particularly in the synthesis of complex, biologically active molecules. atlasofscience.orgnih.govresearchgate.net Their utility stems from the ability to undergo regio- and stereoselective ring-opening reactions with a wide range of nucleophiles, thereby introducing new functional groups and stereocenters in a controlled manner. researchgate.netacs.org This makes them crucial intermediates in the pharmaceutical industry for producing drugs such as the antiviral agent Indinavir and the antidepressant Tomoxetine. nih.gov

The demand for optically pure target molecules has spurred significant research into methods for producing enantiopure epoxides. nih.gov Both traditional chemical methods and biocatalytic approaches, such as the use of styrene (B11656) monooxygenases or epoxide hydrolases, are employed to generate these compounds in high enantiomeric excess. nih.govresearchgate.netnih.gov These enzymes can offer high selectivity under mild reaction conditions. nih.gov The resulting enantiopure epoxides are used in the total synthesis of numerous natural and non-natural products, including anticancer agents like Epothilones. atlasofscience.org

Overview of Aryl Glycidyl (B131873) Ethers as Key Building Blocks in Stereoselective Transformations

Aryl glycidyl ethers are a specific subclass of epoxides that serve as critical intermediates in the synthesis of various compounds, notably aminopropanol-based cardiovascular drugs. sci-hub.ru The general structure consists of an aryl group linked through an ether bond to a glycidyl moiety (an oxirane ring with a methyl group).

The synthesis of aryl glycidyl ethers is commonly achieved through the Williamson ether synthesis, which involves reacting a sodium phenolate (B1203915) with epichlorohydrin (B41342). sci-hub.ru Alternative methods include the reaction of a phenol (B47542) with epichlorohydrin using a base like potassium carbonate or under phase-transfer catalysis conditions, which can offer high yields and shorter reaction times. sci-hub.ru For the creation of enantiomerically pure aryl glycidyl ethers, biocatalytic resolution using enzymes with epoxide hydrolase activity has proven effective, allowing for the isolation of the desired (R)- or (S)-epoxides. nih.gov The stereochemistry of these building blocks is crucial, as the biological activity of the final pharmaceutical product often depends on a specific enantiomer. atlasofscience.org

Specific Context of (R)-2-((3-Bromophenoxy)methyl)oxirane in Contemporary Chemical Research

This compound is a chiral aryl glycidyl ether that has attracted interest in chemical research. It is characterized by a 3-bromophenoxy group attached to the methyl group of an (R)-configured oxirane ring.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-bromophenol (B21344) and an (R)-glycidol derivative, such as (R)-2-(chloromethyl)oxirane, in the presence of a base. This method can achieve yields ranging from 61–90% under mild conditions. The reactivity of this compound is centered on its strained epoxide ring, which can be opened by various nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, which is a key aspect of its investigation in biochemical and pharmacological studies.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 1352548-98-1 |

| Appearance | Not specified in provided results |

| Chirality | (R)-enantiomer |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3-bromophenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGHPATEBXUTI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 2 3 Bromophenoxy Methyl Oxirane

Enantioselective Epoxidation Strategies Leading to (R)-Configuration

Enantioselective epoxidation involves the conversion of a prochiral alkene into a chiral epoxide, producing one enantiomer in excess over the other. wikipedia.org For the synthesis of (R)-2-((3-Bromophenoxy)methyl)oxirane, the logical precursor would be 3-bromophenyl allyl ether. Various catalytic systems, including metal-based, biocatalytic, and organocatalytic approaches, have been developed for such transformations.

Several landmark methods in asymmetric epoxidation are applicable to a range of olefins, and their principles can be extended to the synthesis of chiral aryl glycidyl (B131873) ethers. wikipedia.org

Sharpless Asymmetric Epoxidation : Developed by K. Barry Sharpless, this method is a highly reliable and predictable reaction for the epoxidation of primary and secondary allylic alcohols. wikipedia.orguniroma1.it It employs a catalytic system composed of titanium tetraisopropoxide (Ti(O-iPr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). inflibnet.ac.inlibretexts.org The choice of L-(+)-DET or D-(−)-DET dictates the facial selectivity of the epoxidation, allowing for the synthesis of either epoxide enantiomer with high enantiomeric excess (ee), often exceeding 90-95%. inflibnet.ac.injrchen-group.com While the primary substrates are allylic alcohols, where the hydroxyl group coordinates to the titanium catalyst, this method is instrumental in producing key chiral building blocks like (R)-glycidol from allyl alcohol, which can then be converted to the target compound. libretexts.orgacs.org

Jacobsen-Katsuki Epoxidation : This method utilizes a chiral manganese-salen complex as the catalyst and is particularly effective for the enantioselective epoxidation of unfunctionalized olefins, especially cis-disubstituted alkenes. wikipedia.org The catalyst's structure can be tuned to optimize enantioselectivity for specific substrates.

Shi Asymmetric Epoxidation : As a key example of organocatalysis, the Shi epoxidation uses a chiral ketone, often a fructose-derived catalyst, to epoxidize a variety of olefins, particularly trans-disubstituted and trisubstituted alkenes. wikipedia.org The reaction typically uses potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant. This approach avoids the use of metal catalysts, which can be advantageous in certain synthetic contexts.

| Methodology | Catalyst Type | Chiral Component | Typical Substrate | Common Oxidant |

|---|---|---|---|---|

| Sharpless Epoxidation | Titanium Complex | Diethyl Tartrate (DET) | Allylic Alcohols | t-BuOOH |

| Jacobsen-Katsuki Epoxidation | Manganese Complex | Chiral Salen Ligand | cis-Disubstituted Olefins | NaOCl |

| Shi Epoxidation | Organocatalyst | Chiral Ketone | trans-Disubstituted & Trisubstituted Olefins | Oxone |

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure epoxides. These methods can involve either direct enantioselective epoxidation of an olefin or, more commonly, the kinetic resolution of a racemic epoxide mixture.

Kinetic Resolution via Epoxide Hydrolases (EHs) : This is a highly effective strategy for separating enantiomers. nih.gov The process starts with a racemic mixture of 2-((3-bromophenoxy)methyl)oxirane. An enantioselective epoxide hydrolase is introduced, which preferentially catalyzes the hydrolysis of one enantiomer (typically the S-form) into the corresponding diol, 1-(3-bromophenoxy)propane-2,3-diol. This leaves the desired, unreacted (R)-enantiomer in high enantiomeric purity. nih.govnih.gov The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. Research has identified novel EHs with excellent performance on aryl glycidyl ether substrates. For example, an EH from Tsukamurella paurometabola (TpEH1) resolved racemic phenyl glycidyl ether to yield (R)-PGE with >99% ee and a 45% yield. nih.gov Similarly, an EH from Rhodotorula paludigena (RpEH) resolved o-methylphenyl glycidyl ether, affording the (R)-epoxide with >99% ee and a 46.7% yield. nih.gov This high enantioselectivity and substrate tolerance make EH-mediated resolution a viable industrial approach. nih.govnih.gov

Enantioselective Epoxidation : Certain enzymes, such as cytochrome P450 monooxygenases, can directly catalyze the epoxidation of alkenes with high enantioselectivity. caltech.edu Through protein engineering and directed evolution, P450 variants have been developed that can produce either (R)- or (S)-epoxides from simple terminal alkenes, representing a direct route from a prochiral precursor like 3-bromophenyl allyl ether to the target molecule. caltech.edu

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Rhodotorula paludigena | rac-o-Methylphenyl Glycidyl Ether | (R)-o-Methylphenyl Glycidyl Ether | >99% | 46.7% | nih.gov |

| Tsukamurella paurometabola | rac-Phenyl Glycidyl Ether | (R)-Phenyl Glycidyl Ether | >99% | 45% | nih.gov |

The field of asymmetric organocatalysis has provided metal-free alternatives for epoxidation reactions. nih.gov These methods typically involve the activation of the olefin or the oxidant by a small, chiral organic molecule.

Chiral amines and ketones are prominent examples of organocatalysts for epoxidation. nih.gov For instance, chiral pyrrolidine (B122466) derivatives have been successfully employed in the epoxidation of α,β-unsaturated aldehydes using environmentally benign oxidants like hydrogen peroxide, achieving excellent enantioselectivities. nih.gov While the scope of many organocatalytic epoxidation methods has historically focused on electron-deficient olefins, ongoing research continues to expand their applicability to a broader range of unactivated alkenes, potentially including aryl allyl ethers. nih.gov

Chiral Pool Synthesis Approaches Utilizing Enantiopure Precursors

Chiral pool synthesis is a robust and often more straightforward strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products or their derivatives as starting materials. orgsyn.org For the synthesis of this compound, three-carbon (C3) building blocks such as (R)-epichlorohydrin and (R)-glycidol are ideal precursors.

This is one of the most common and practical methods for synthesizing chiral aryl glycidyl ethers. The synthesis involves the reaction of 3-bromophenol (B21344) with enantiopure (R)-epichlorohydrin. The reaction proceeds via a Williamson ether synthesis-type mechanism under basic conditions, often using sodium hydroxide (B78521) or potassium carbonate. rsc.org

The process involves two key steps:

The base deprotonates the phenol (B47542) to form the more nucleophilic 3-bromophenoxide ion.

The phenoxide attacks the terminal carbon of (R)-epichlorohydrin, displacing the chloride ion. This is followed by an intramolecular Sₙ2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine, leading to ring closure and formation of the final epoxide product.

This route is highly efficient, with reported yields ranging from 61–90% under mild conditions. The stereocenter from (R)-epichlorohydrin is typically retained throughout the reaction sequence, ensuring the product has the desired (R)-configuration. rsc.org

(R)-Glycidol is another valuable C3 chiral building block for this synthesis. Similar to the epichlorohydrin (B41342) route, 3-bromophenol can be reacted with (R)-glycidol in the presence of a base. The 3-bromophenoxide attacks the least substituted carbon of the epoxide ring, opening it to form a glycerol (B35011) derivative, which can then be induced to re-close into the desired ether-linked epoxide. Alternatively, the hydroxyl group of glycidol (B123203) can be converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by the 3-bromophenoxide.

Regioselective and Enantioselective Ring Closure Reactions

The construction of the chiral epoxide ring is a critical step in the synthesis of this compound. Regioselective and enantioselective ring closure reactions, particularly those involving halohydrin intermediates, are a cornerstone of these synthetic approaches.

Cyclization of Halohydrin Intermediates

A prevalent and effective strategy for the synthesis of this compound involves the base-promoted intramolecular cyclization of a corresponding halohydrin intermediate. This method typically starts with a chiral C3 building block, such as (R)-epichlorohydrin or (R)-glycidol derivatives, which already possesses the required stereochemistry at the oxirane carbon.

The reaction proceeds via a nucleophilic substitution where the phenoxide, generated from 3-bromophenol under basic conditions, attacks the electrophilic carbon of the epichlorohydrin. This initial reaction is a regioselective ring-opening of the epoxide, leading to the formation of a halohydrin intermediate, 1-(3-bromophenoxy)-3-chloro-propan-2-ol. The subsequent intramolecular SN2 reaction, facilitated by a base, results in the formation of the desired this compound. The stereointegrity of the chiral center is maintained throughout this process.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for maximizing the yield and preventing side reactions. Phase-transfer catalysis (PTC) has been shown to be an effective technique to improve the efficiency of this reaction by facilitating the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the hydrophobic epichlorohydrin occurs. researchgate.netchalmers.se This method can lead to high yields of the desired glycidyl ether. researchgate.net

| Starting Material (Chiral) | Reagent | Catalyst | Base | Solvent | Yield (%) | Ref. |

| (R)-Epichlorohydrin | 3-Bromophenol | Tetrabutylammonium bromide (TBAB) | NaOH | Biphasic (e.g., Toluene/Water) | >85 | rsc.org |

| (R)-Glycidyl tosylate | 3-Bromophenol | - | K₂CO₃ | Acetone | High | researchgate.net |

Chemoenzymatic Strategies for Enhanced Enantiopurity

Chemoenzymatic methods offer a powerful alternative for obtaining this compound with very high enantiomeric excess (e.e.). These strategies combine chemical synthesis with enzymatic reactions, leveraging the high selectivity of enzymes. A common approach is the kinetic resolution of a racemic mixture of 2-((3-Bromophenoxy)methyl)oxirane.

One of the most effective methods for the kinetic resolution of terminal epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This method utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of this compound, the (S)-enantiomer would be selectively hydrolyzed to the corresponding diol, 1-(3-bromophenoxy)propane-1,2-diol, leaving behind the desired (R)-epoxide in high enantiomeric purity. The catalyst is highly efficient and can be used at low loadings.

Another prominent chemoenzymatic strategy involves the use of lipases for the kinetic resolution of the racemic epoxide or its precursors. Lipases can selectively catalyze the hydrolysis of an ester derivative or the acylation of a hydroxyl group in a stereoselective manner. For instance, the racemic halohydrin intermediate can be resolved by lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated and unacylated forms. The unreacted enantiomer can then be cyclized to the desired (R)-epoxide. Alternatively, direct kinetic resolution of racemic 2-((3-Bromophenoxy)methyl)oxirane can be achieved through enantioselective hydrolysis catalyzed by epoxide hydrolases, such as those from microorganisms like Trichosporon loubierii. researchgate.net This method has been shown to produce (R)-aryl glycidyl ethers with excellent optical purity. researchgate.net

| Racemic Substrate | Enzyme/Catalyst | Reaction Type | (R)-Epoxide e.e. (%) | Ref. |

| (±)-2-((3-Bromophenoxy)methyl)oxirane | (R,R)-(salen)Co(III) complex | Hydrolytic Kinetic Resolution | >98 | |

| (±)-2-((Aryl)oxymethyl)oxirane | Trichosporon loubierii (epoxide hydrolase) | Enantioselective Hydrolysis | 87-99 | researchgate.net |

| (±)-1-(3-bromophenoxy)-3-chloropropan-2-ol | Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Acylation) | High | polimi.it |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Direct Synthesis from Chiral Precursors: This is often the most straightforward approach. Using commercially available and enantiomerically pure starting materials like (R)-epichlorohydrin or (R)-glycidyl tosylate ensures the stereochemistry of the final product. The reactions are typically high-yielding and the process is relatively simple to perform. The use of phase-transfer catalysis can further enhance the efficiency and scalability of the synthesis from (R)-epichlorohydrin. researchgate.net This method is generally preferred for large-scale production due to its directness and avoidance of resolution steps, which inherently have a maximum theoretical yield of 50% for the desired enantiomer.

Chemoenzymatic Kinetic Resolution: While the theoretical yield of the desired enantiomer is limited to 50% in a classical kinetic resolution, these methods can provide products with exceptionally high enantiomeric excess (>99% e.e.). The Jacobsen HKR is known for its broad substrate scope and high selectivity. Lipase-catalyzed resolutions are also very effective and utilize readily available and relatively inexpensive enzymes. A significant advantage of kinetic resolution is that it can start from a racemic and often cheaper starting material. The scalability of enzymatic processes can sometimes be a challenge due to factors like enzyme stability, cost, and the need for specific reaction conditions (e.g., pH, temperature control). However, advances in enzyme immobilization and process optimization are continually addressing these issues.

| Synthetic Route | Key Features | Advantages | Disadvantages | Scalability |

| Direct Synthesis from (R)-Epichlorohydrin | Williamson ether synthesis with 3-bromophenol, often with PTC. | High theoretical yield (>90%), straightforward, good for large scale. | Relies on the availability and cost of enantiopure starting material. | Good to Excellent |

| Direct Synthesis from (R)-Glycidyl Tosylate | Nucleophilic substitution with 3-bromophenoxide. | High yield, maintains stereochemical integrity. | Tosylate is a good leaving group but may be more expensive than epichlorohydrin. | Good |

| Jacobsen Hydrolytic Kinetic Resolution | Catalytic resolution of racemic epoxide with a chiral (salen)Co complex. | Exceptionally high e.e. (>99%), low catalyst loading. | Maximum 50% yield for the desired enantiomer, catalyst can be expensive. | Moderate |

| Lipase-Catalyzed Kinetic Resolution | Enzymatic resolution of racemic epoxide or halohydrin precursor. | High e.e., uses mild and environmentally benign conditions. | Maximum 50% yield, enzyme stability and activity can be process-dependent. | Moderate to Good |

Reactivity and Reaction Mechanisms of R 2 3 Bromophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions

The high ring strain of the oxirane in (R)-2-((3-Bromophenoxy)methyl)oxirane provides the thermodynamic driving force for ring-opening reactions. chemistrysteps.com These reactions proceed through a nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide ring, leading to the formation of a substituted 1,2-diol derivative after a subsequent workup. chemistrysteps.com

The regioselectivity of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst.

Sₙ2-type Mechanism: Under neutral or basic conditions, strong nucleophiles react via a direct Sₙ2 mechanism. chemistrysteps.comlibretexts.org Steric hindrance is the primary factor controlling the site of attack. Consequently, the nucleophile preferentially attacks the less-substituted carbon atom (C3 of the oxirane). baylor.eduyoutube.com This pathway results in the formation of a secondary alcohol and a new bond between the nucleophile and the terminal carbon. The reaction proceeds with an inversion of stereochemistry at the site of attack, a hallmark of the Sₙ2 mechanism. libretexts.org

Sₙ1-type Mechanism: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack by even weak nucleophiles. libretexts.orgyoutube.com The transition state of this reaction develops significant carbocation character. For epoxides with a primary and a secondary carbon, like this compound, the attack of the nucleophile occurs at the carbon atom that can better stabilize the partial positive charge. While tertiary carbons are most effective at this, in the absence of a tertiary center, the reaction can have more Sₙ2 character. chemistrysteps.com However, under strongly acidic conditions that favor an Sₙ1-like mechanism, the attack would occur at the more substituted carbon (C2). The stereochemical outcome is an inversion of configuration at the attacked carbon center.

The regiochemical outcome of the ring-opening reaction is summarized in the table below.

| Reaction Condition | Nucleophile Type | Mechanism | Site of Attack | Product Type |

| Basic / Neutral | Strong | Sₙ2 | Less substituted carbon (C3) | Primary Alcohol |

| Acidic | Weak | Sₙ1-like | More substituted carbon (C2) | Secondary Alcohol |

The nature of the nucleophile is a critical determinant of the reaction pathway and the final product. A wide array of nucleophiles can be employed to open the oxirane ring.

Strong Nucleophiles: Hard nucleophiles such as alkoxides (RO⁻), hydroxide (B78521) (OH⁻), cyanide (CN⁻), thiols (RS⁻), and organometallic reagents like Grignard reagents (RMgX) are potent reactants under basic or neutral conditions. chemistrysteps.comyoutube.com These nucleophiles attack the less sterically hindered carbon atom in an Sₙ2 fashion. libretexts.orgbaylor.edu For example, reaction with sodium cyanide would yield a vicinal cyanohydrin, and a Grignard reagent would lead to a primary alcohol with an extended carbon chain. libretexts.orgyoutube.com

Weak Nucleophiles: Nucleophiles such as water (H₂O) and alcohols (ROH) are generally unreactive towards epoxides on their own. However, under acidic catalysis, they become effective for ring-opening. libretexts.org The acid protonates the epoxide oxygen, activating the ring. The weak nucleophile then attacks, typically at the more substituted carbon, as the transition state has Sₙ1 character. chemistrysteps.comyoutube.com

Catalysis provides a powerful tool to control the reactivity and selectivity of epoxide ring-opening reactions.

Metal-salen complexes, particularly those involving iron(III), have emerged as versatile catalysts for various transformations, including reactions involving epoxides. rsc.orgrsc.org These complexes can function as Lewis acids, activating the epoxide by coordinating to the oxygen atom. youtube.com This coordination enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. The structure of the salen ligand can be modified to influence the catalytic activity and selectivity of the reaction. rsc.orgnih.gov For instance, Fe(III)-salen complexes have been utilized in the coupling of CO₂ with epoxides to form cyclic carbonates. rsc.org While specific studies on this compound may be limited, the general catalytic competence of metal-salen complexes in epoxide activation suggests their potential applicability. rsc.orggoogle.com The mechanism can be intricate, sometimes involving changes in the metal's oxidation state or ligand-centered reactivity. nih.gov

Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts that have proven highly effective in a vast number of enantioselective transformations. They have been successfully applied to the kinetic resolution of epoxides via nucleophilic ring-opening. nih.govresearchgate.net The CPA catalyst activates the epoxide by protonating the oxygen atom through a hydrogen-bonding network. researchgate.net This activation facilitates a subsequent Sₙ2-type attack by a nucleophile. nih.gov The chiral environment created by the catalyst's binaphthyl backbone and its 3,3'-substituents directs the nucleophile to one of the two enantiotopic faces of the substrate, leading to high enantioselectivity. nih.govresearchgate.netnih.gov The mechanism and the origin of enantioselectivity in CPA-catalyzed epoxide reactions have been investigated using DFT calculations, which show that bulky substituents on the CPA are crucial for achieving high levels of stereocontrol. nih.govnih.gov

| Catalyst Type | General Mechanism of Activation | Key Features |

| Metal-Salen Complexes | Lewis acid activation via coordination to epoxide oxygen. youtube.com | Versatile, tunable ligand structure, can facilitate various transformations like CO₂ coupling. rsc.org |

| Chiral Phosphoric Acids | Brønsted acid activation via hydrogen bonding/protonation. researchgate.net | Organocatalytic, enables high enantioselectivity, used in kinetic resolutions of epoxides. nih.gov |

Catalyzed Ring Opening: Lewis Acid, Brønsted Acid, and Organocatalytic Activation

Electrophilic Transformations of the Oxirane Ring

While the chemistry of epoxides is dominated by nucleophilic ring-opening due to ring strain and the polarity of the C-O bonds, the oxygen atom itself possesses lone pairs of electrons and is therefore nucleophilic. It can react with strong electrophiles. For this compound, this would involve the oxygen atom acting as a Lewis base. For example, it can coordinate to Lewis acids such as boron trifluoride (BF₃), which is often the initial step in Lewis acid-catalyzed ring-opening reactions. youtube.com This coordination forms an oxonium ion intermediate, which is highly activated towards subsequent reactions. However, transformations where an external electrophile adds to the oxygen without subsequent ring-opening are less common compared to the ubiquitous ring-opening pathways.

Rearrangement Reactions Involving the Oxirane Moiety

The oxirane ring, a three-membered heterocycle, is characterized by significant ring strain, which makes it susceptible to various ring-opening and rearrangement reactions. beilstein-journals.org While specific rearrangement studies on this compound are not extensively documented, the reactivity can be inferred from the known behavior of similar epoxides.

One potential rearrangement pathway involves the isomerization of the epoxide to an allylic alcohol, a reaction that can be catalyzed by strong, non-nucleophilic bases. For instance, the use of superbases like lithium diisopropylamide (LDA) can facilitate the abstraction of a proton from the carbon adjacent to the oxirane ring, leading to a rearranged product. In the case of this compound, this would involve the methyl group attached to the oxirane.

Another class of rearrangements applicable to epoxides is acid-catalyzed rearrangements. In the presence of a Lewis or Brønsted acid, the epoxide oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. This can be followed by a 1,2-hydride or alkyl shift, leading to a rearranged carbonyl compound (an aldehyde or ketone).

Furthermore, reactions analogous to the Tiffeneau–Demjanov rearrangement, which involves the ring expansion of cycloalkanols, can be conceptually related. wikipedia.org Although this specific reaction applies to 1-aminomethyl-cycloalkanols, it highlights the mechanistic principle of rearrangement following the formation of a carbocation or a species with similar electronic demand, a situation that can arise during certain acid-catalyzed epoxide ring-openings. wikipedia.orgwikipedia.org

Functionalization of the Bromo-Substituent

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions and organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common and effective substrates for these transformations. fishersci.co.ukillinois.edu

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. fishersci.co.uklibretexts.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. fishersci.co.uknih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For this compound, this would allow for the introduction of various aryl or vinyl groups at the 3-position of the phenoxy moiety.

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice can be crucial; late-generation catalysts allow for lower loadings. fishersci.co.uk |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine (B1218219) ligands are often used for less reactive bromides. libretexts.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and often depends on the solvent and substrates. libretexts.org |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Aqueous solvent mixtures are common and can accelerate the reaction. fishersci.co.uk |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Boronic acids are widely available and frequently used. fishersci.co.uk |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, creating an arylethynyl structure. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free versions have been developed. organic-chemistry.orgnih.gov The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org This reaction would enable the synthesis of various alkynyl-substituted derivatives from this compound.

Interactive Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is also commonly used. libretexts.org |

| Copper Co-catalyst | CuI | Increases the reaction rate, allowing for milder conditions like room temperature. wikipedia.orglibretexts.org |

| Ligand | PPh₃, P(t-Bu)₃ | Used to stabilize the palladium catalyst. |

| Base | Et₃N, piperidine, DIPA | An amine base is required. organic-chemistry.org |

| Solvent | THF, DMF, Acetonitrile | Anhydrous and anaerobic conditions are often required. organic-chemistry.org |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org A key feature of this reaction is its excellent trans selectivity. organic-chemistry.org The mechanism includes oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This would allow for the vinylation of the phenoxy ring of the target molecule.

Interactive Table 3: Typical Conditions for Heck Reaction of Aryl Bromides

| Parameter | Examples | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Often generated in situ from palladium salts. |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP | The choice of ligand can influence reactivity and selectivity. libretexts.org |

| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is used to neutralize the H-X formed. organic-chemistry.org |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are common. |

| Additives | Phase-transfer catalysts (e.g., TBAB) | Can be used to increase reaction rates, especially for less reactive bromides. beilstein-journals.org |

Functionalization of the bromo-substituent can also be achieved through lithium-halogen exchange. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles.

Alternatively, the aryllithium species can undergo transmetalation with a metal salt (e.g., ZnCl₂, MgBr₂, CuCN, B(OR)₃) to form a different organometallic reagent with altered reactivity and selectivity. For example, transmetalation to a boronic ester precursor followed by oxidation can yield a phenol (B47542), or the intermediate can be used in subsequent cross-coupling reactions. The ring-opening lithiation-borylation of 2-trifluoromethyl oxirane demonstrates a related concept where an organolithium intermediate is trapped with a boron compound, although in that case, the reaction proceeds at the oxirane ring. nih.gov

Radical Reactions and Their Stereochemical Control

Radical reactions involving this compound could theoretically be initiated at several positions. However, a significant drawback of radical reactions is the general lack of stereochemical control. youtube.com If a radical is formed at a stereocenter, it typically leads to racemization. This is because most simple alkyl radicals adopt a trigonal planar geometry, allowing subsequent reactions to occur from either face with equal probability. libretexts.org

For the title compound, if a radical were generated at the chiral carbon of the oxirane ring, the stereochemical information of the (R)-center would likely be lost. youtube.comlibretexts.org Similarly, radical reactions at the benzylic-like methylene (B1212753) group could proceed, but controlling the stereochemistry of any subsequent bond formation involving the nearby chiral center would be challenging. While some radical reactions can exhibit stereoselectivity, it is not a general feature and often requires specific chiral auxiliaries or catalysts that are not intrinsically present in this molecule. youtube.com

Structure-Reactivity Relationships Governing Enantioselectivity and Regioselectivity

The reactivity of this compound is fundamentally governed by its structure, particularly the presence of a chiral center and an unsymmetrically substituted epoxide ring.

Enantioselectivity: The molecule possesses a defined (R)-stereochemistry at the C2 position of the oxirane. This inherent chirality is crucial in asymmetric synthesis, where it can influence the stereochemical outcome of subsequent reactions. In reactions where a new stereocenter is formed, the existing (R)-center can direct the approach of reagents, leading to one diastereomer in preference to another. This is a key principle in many stereoselective syntheses.

Regioselectivity: The oxirane ring has two carbons with different substitution patterns: a secondary carbon (C2) and a primary carbon (C3). The regioselectivity of the epoxide ring-opening by a nucleophile is highly dependent on the reaction conditions (acidic vs. basic). researchgate.netd-nb.info

Under basic or neutral conditions , the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.com For this compound, this would be the primary carbon (C3), leading to the formation of a secondary alcohol at C2. This selectivity is dominated by steric repulsion between the incoming nucleophile and the substituents on the epoxide. researchgate.netd-nb.info

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with Sₙ2-like character, but with a significant Sₙ1-like transition state. The positive charge is better stabilized at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon atom. d-nb.infoyoutube.com This regioselectivity is governed by electronic factors, where the bond to the more substituted carbon is weakened and has more carbocationic character. d-nb.info

Applications of R 2 3 Bromophenoxy Methyl Oxirane As a Chiral Synthon in Complex Molecule Synthesis

Precursor to Enantiopure Phenoxy-Substituted Secondary Alcohols and 1,2-Diols

A primary application of (R)-2-((3-bromophenoxy)methyl)oxirane is in the synthesis of enantiopure phenoxy-substituted secondary alcohols. The high strain of the three-membered oxirane ring facilitates nucleophilic ring-opening reactions. This process is often highly regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon of the epoxide. This reaction yields a chiral 1,3-disubstituted-2-propanol derivative, where the stereocenter originally present in the oxirane is conserved.

The biocatalytic asymmetric reduction of prochiral ketones and the stereoselective ring-opening of epoxides are established methods for producing enantiopure secondary alcohols, which are crucial intermediates for pharmaceuticals. nih.govnih.gov Halohydrin dehalogenases, for example, can catalyze the ring-opening of epoxides with various nucleophiles like azide (B81097), cyanide, or nitrite, to produce a range of β-substituted alcohols. nih.govresearchgate.net In the context of this compound, this reaction provides a direct route to a variety of chiral compounds.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Secondary Alcohol Product |

| Hydride (H⁻) | Lithium aluminum hydride (LiAlH₄) | (R)-1-(3-Bromophenoxy)propan-2-ol |

| Azide (N₃⁻) | Sodium azide (NaN₃) | (S)-1-Azido-3-(3-bromophenoxy)propan-2-ol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | (S)-4-(3-Bromophenoxy)-3-hydroxybutanenitrile |

| Alkynide (RC≡C⁻) | Lithium acetylide | (R)-1-(3-Bromophenoxy)pent-4-yn-2-ol |

| Organocuprate (R₂CuLi) | Lithium dimethylcuprate | (R)-1-(3-Bromophenoxy)butan-2-ol |

Furthermore, the epoxide can undergo hydrolysis under either acidic or basic conditions to yield the corresponding enantiopure 1,2-diol, (R)-3-(3-bromophenoxy)propane-1,2-diol. This anti-dihydroxylation process, proceeding through an SN2-type mechanism, is a common transformation for epoxides. youtube.com This diol serves as a versatile intermediate for further synthetic manipulations.

Synthesis of Chiral Heterocyclic Compounds

The stereodefined structure of this compound makes it an excellent precursor for the synthesis of various chiral heterocyclic compounds.

Chiral 2-oxazolidinones are important heterocyclic scaffolds that can function as chiral auxiliaries in asymmetric synthesis and are core components of several biologically active compounds. researchgate.net A common route to these structures involves the cyclization of a β-amino alcohol. This compound is an ideal starting point for such a sequence.

The synthesis begins with the regioselective ring-opening of the epoxide with an azide nucleophile, such as sodium azide, to produce (S)-1-azido-3-(3-bromophenoxy)propan-2-ol. Subsequent reduction of the azide group, typically via catalytic hydrogenation or with a reducing agent like triphenylphosphine, yields the key intermediate, (S)-1-amino-3-(3-bromophenoxy)propan-2-ol. This chiral amino alcohol can then be cyclized by treatment with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI) to furnish the target (R)-5-((3-bromophenoxy)methyl)oxazolidin-2-one. This heterocycle can be used in the synthesis of more complex nitrogen-containing molecules, including certain alkaloids. researchgate.net

The oxirane can also be used to construct oxygen-containing heterocycles like dioxanes and other fused cyclic ethers. For instance, the acid-catalyzed dimerization of the epoxide can lead to the formation of a substituted 1,4-dioxane.

More complex fused cyclic ether systems, which are features of many natural products, can also be accessed. organic-chemistry.org A potential strategy involves converting the this compound into the corresponding diol, (R)-3-(3-bromophenoxy)propane-1,2-diol. Selective protection of one hydroxyl group followed by activation of the other (e.g., conversion to a tosylate or mesylate) sets the stage for an intramolecular Williamson ether synthesis. This cyclization would generate a chiral substituted tetrahydrofuran (B95107) ring, a common motif in natural product chemistry.

Building Block for Natural Product Total Synthesis

The total synthesis of complex natural products relies on the availability of chiral building blocks to construct intricate molecular architectures efficiently. rsc.orgreddit.com this compound serves as a versatile C3 chiral synthon for such endeavors.

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl units or their dehydrated derivatives. The chiral 1,3-dioxygenated pattern accessible from this compound makes it an excellent building block for introducing a stereocenter into a growing polyketide chain.

For example, the ring-opening of the epoxide can generate a fragment that, after further functional group manipulation, can be coupled with other segments in a convergent synthesis. The stereochemistry of the C2 hydroxyl group is fixed from the start, avoiding the need for a non-selective reduction of a ketone later in the synthesis. The bromophenyl moiety can either be a required structural element of the final natural product or serve as a stable protecting group that can be removed or modified at a later stage.

Alkaloids are a diverse group of naturally occurring compounds containing at least one nitrogen atom. The synthesis of chiral alkaloids often requires scaffolds that can direct the stereochemical outcome of key bond-forming reactions. As detailed in section 4.2.1, this compound is readily converted into the chiral oxazolidinone, (R)-5-((3-bromophenoxy)methyl)oxazolidin-2-one. researchgate.net

This oxazolidinone is not just a chiral auxiliary; it can be incorporated as a core structural element into an alkaloid framework. Furthermore, the 3-bromophenyl group is a particularly powerful feature for advanced synthesis. It provides a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the late-stage introduction of complex carbon or nitrogen-based substituents, providing a modular and efficient route to a wide range of alkaloid derivatives and facilitating the exploration of structure-activity relationships. nih.gov The synthesis of the alkaloid (-)-aurantioclavine, for instance, has been achieved using chiral 2-oxazolidinones as key intermediates. researchgate.net

Construction of Biologically Active Molecules and Pharmaceutical Intermediates

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly those with significant biological activity. Its utility stems from the presence of a stereochemically defined epoxide ring and a functionalized aromatic moiety. The (R)-configuration of the oxirane is crucial for asymmetric synthesis, enabling the construction of specific stereoisomers of pharmacologically active compounds. The electrophilic nature of the epoxide ring, enhanced by the bromine substituent on the phenoxy group, makes it highly susceptible to regioselective ring-opening reactions by various nucleophiles. chemimpex.com This reactivity is fundamental to its role in creating more complex molecular architectures.

A significant application of chiral epoxides, structurally related to this compound, is in the synthesis of beta-adrenergic blocking agents (beta-blockers). For instance, the racemic compound, 2-[(3-bromophenoxy)methyl]oxirane, is identified as an intermediate in the synthesis of Carvedilol, a drug used to treat high blood pressure and heart failure. pharmaffiliates.com

Furthermore, the synthesis of Nebivolol, a highly selective β1-receptor antagonist, relies on key epoxide intermediates. google.comrotachrom.com The intricate stereochemistry of Nebivolol, which contains four asymmetric centers, necessitates a stereocontrolled synthetic approach where chiral epoxides are critical starting materials. rotachrom.com The synthesis often involves the separation of diastereomeric epoxide intermediates to ensure the final product has the correct stereochemical configuration for its therapeutic effect. rotachrom.comgoogle.com The ring-opening of such epoxides with an appropriate amine is a key step in building the core structure of these antihypertensive drugs.

The general synthetic strategy involves the reaction of the chiral epoxide with a nucleophile, such as an amine or an alcohol, leading to the formation of a new carbon-nucleophile bond and a secondary alcohol. This resulting functional group can then be further elaborated to complete the synthesis of the target drug molecule. The brominated phenyl ring of this compound can also serve as a handle for further modifications through cross-coupling reactions, adding to its versatility as a pharmaceutical intermediate.

| Pharmaceutical Agent | Therapeutic Class | Role of Chiral Epoxide Intermediate |

|---|---|---|

| Carvedilol | Beta-Blocker | Key building block for forming the core structure. pharmaffiliates.com |

| Nebivolol | Beta-Blocker | Crucial for establishing the required stereochemistry for selective β1-receptor antagonism. google.comrotachrom.com |

| Metoprolol | Beta-Blocker | The synthesis of Metoprolol impurities involves epoxide ring-opening reactions, highlighting the importance of these intermediates. rjptonline.org |

Integration into Chiral Polymer Design and Materials Science

The unique structural features of this compound make it a promising monomer for the design of chiral polymers and advanced materials. The incorporation of this chiral synthon into a polymer backbone can impart specific properties related to its stereochemistry and the nature of its substituents.

The primary route for polymerization involves the ring-opening polymerization of the oxirane moiety. This can be initiated by various cationic or anionic initiators, leading to the formation of polyethers with pendant 3-bromophenoxy groups. The stereoregularity of the resulting polymer is influenced by the enantiopurity of the monomer, which can lead to the formation of isotactic or syndiotactic polymers with well-defined three-dimensional structures. Such chiral polymers have potential applications in several areas of materials science:

Chiral Chromatography: Polymers derived from this compound can be used as chiral stationary phases (CSPs) for the separation of enantiomers. The chiral cavities or surfaces created by the polymer's three-dimensional structure can exhibit differential interactions with the enantiomers of a racemic mixture, enabling their separation.

Asymmetric Catalysis: Chiral polymers can act as supports for catalysts in asymmetric synthesis. The chiral environment provided by the polymer can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Specialty Coatings and Adhesives: The presence of the bromophenoxy group can enhance the properties of the resulting polymer. For example, bromine-containing compounds are known for their flame-retardant properties. Additionally, the polar phenoxy ether linkage can contribute to adhesive properties and compatibility with other materials. A related compound, 2-[(4-Bromophenoxy)methyl]oxirane, is noted for its use in developing specialty coatings and adhesives with enhanced performance. chemimpex.com

Advanced Optical Materials: Chiral polymers can exhibit unique optical properties, such as chiroptical activity (e.g., circular dichroism). These properties are of interest for applications in optical devices and sensors.

The development of polymers from this compound is an area of ongoing research, with the potential to create new materials with tailored properties for a range of advanced applications.

| Application Area | Function of this compound-based Polymer |

|---|---|

| Chiral Stationary Phases (CSPs) | Provides a chiral environment for the enantioselective separation of racemic compounds. |

| Polymer-Supported Asymmetric Catalysis | Acts as a chiral ligand or support to induce stereoselectivity in chemical reactions. nih.gov |

| Flame-Retardant Materials | The bromine content contributes to reduced flammability of the final material. |

| Specialty Adhesives | The polar functional groups can enhance adhesion to various substrates. chemimpex.com |

Advanced Characterization Techniques for Research on R 2 3 Bromophenoxy Methyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-2-((3-Bromophenoxy)methyl)oxirane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the key functional groups and providing insight into the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The aromatic protons on the 3-bromophenyl group typically appear as complex multiplets in the range of δ 6.8-7.4 ppm. The protons of the oxirane ring are diastereotopic and exhibit distinct chemical shifts and coupling constants. The methine proton of the oxirane ring (CH) and the two methylene (B1212753) protons (CH₂) attached to the ring show characteristic signals. The CH₂ group attached to the phenoxy oxygen (O-CH₂) also has a unique chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic ring, the oxirane ring, and the methylene bridge all resonate at distinct chemical shifts. The carbon atom attached to the bromine (C-Br) is influenced by the halogen's electronegativity and shielding effects.

NMR is also a powerful technique for real-time reaction monitoring. slideshare.net For instance, in ring-opening reactions of the epoxide, the disappearance of the characteristic oxirane proton signals and the appearance of new signals corresponding to the product can be tracked over time. This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions to maximize yield and minimize byproducts. slideshare.net Stability studies can also be conducted by monitoring NMR spectra for signs of degradation, such as the appearance of peaks corresponding to hydrolysis or other ring-opening products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is based on spectral data from analogous compounds and established NMR principles.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (C2-H) | 7.15 (t, J ≈ 2.0 Hz) | 124.0 |

| Aromatic CH (C4-H) | 7.10 (ddd, J ≈ 8.0, 2.0, 1.0 Hz) | 121.5 |

| Aromatic CH (C5-H) | 7.20 (t, J ≈ 8.0 Hz) | 130.8 |

| Aromatic CH (C6-H) | 6.85 (ddd, J ≈ 8.0, 2.0, 1.0 Hz) | 115.0 |

| Oxirane CH | 3.35 (m) | 50.5 |

| Oxirane CH₂ (diastereotopic) | 2.78 (dd, J ≈ 5.0, 2.5 Hz), 2.95 (dd, J ≈ 5.0, 4.0 Hz) | 44.8 |

| O-CH₂ (diastereotopic) | 4.00 (dd, J ≈ 11.0, 6.0 Hz), 4.25 (dd, J ≈ 11.0, 3.0 Hz) | 69.5 |

| Aromatic C-O | - | 158.0 |

| Aromatic C-Br | - | 122.9 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Purity Assessment

The biological and chemical activity of chiral molecules like this compound is highly dependent on their enantiomeric purity. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a sample. vt.edu

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantiomeric separation of non-volatile compounds. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For compounds like this compound and its derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are often effective. rsc.org By comparing the retention time of the sample to that of a racemic or enantiopure standard, the enantiomers can be identified and their relative peak areas used to calculate the e.e.

Table 2: Example Chiral HPLC Method for an Analogous Compound Based on conditions for Methyl (S)-2-((3-bromophenoxy)(phenyl)methyl)acrylate. rsc.org

| Parameter | Condition |

| Column | Chiralcel OD-H (Daicel) |

| Mobile Phase | n-Hexane / iso-Propanol (95:5) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 270 nm |

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative. nih.gov This method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the CSP allows for their separation. For analysis of this compound, direct injection may be possible, or derivatization might be employed to improve volatility and resolution. The high resolution of capillary GC allows for accurate determination of e.e. even when one enantiomer is present in trace amounts. sci-hub.se

Mass Spectrometry for Mechanistic Studies and Identification of Reaction Byproducts

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

In mechanistic studies, MS can identify reaction intermediates and byproducts. For example, in ring-opening reactions with nucleophiles, MS can confirm the mass of the resulting product. Tandem mass spectrometry (MS/MS) can be used to fragment a specific ion, providing further structural details. This has been applied to identify adducts of the compound with biological molecules like glutathione, offering insights into potential metabolic pathways.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavage of the ether bond and fragmentation of the aromatic ring.

Table 3: Predicted Key Mass Spectrometry Fragments for C₉H₉BrO₂

| m/z Value | Possible Fragment Ion | Fragment Structure |

| 228/230 | [M]⁺ (Molecular Ion) | [C₉H₉BrO₂]⁺ |

| 171/173 | [M - C₃H₅O]⁺ | [BrC₆H₄O]⁺ (Bromophenoxy ion) |

| 155/157 | [BrC₆H₄]⁺ | [Bromophenyl ion] |

| 92 | [C₆H₄O]⁺ | [Phenoxy ion] |

| 76 | [C₆H₄]⁺ | [Benzyne ion] |

| 57 | [C₃H₅O]⁺ | [Glycidyl cation] |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

While chiral chromatography can determine enantiomeric purity, it does not reveal the absolute configuration (R or S) of the enantiomer. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used for the unambiguous assignment of absolute configuration in solution. rsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and its conformation in solution. nih.gov By comparing the experimentally measured VCD spectrum of this compound with a spectrum predicted by quantum chemical calculations for the R-configuration, a definitive assignment can be made. A positive match between the experimental and calculated spectra confirms the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance as a function of the wavelength of light. slideshare.net The shape of the ORD curve, particularly in the vicinity of an electronic absorption band (a phenomenon known as the Cotton effect), is characteristic of the absolute configuration of the chiral centers. slideshare.net Similar to VCD, comparing the experimental ORD curve with theoretical calculations can provide a reliable assignment of the molecule's absolute stereochemistry. vt.edu

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Analysis

The most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule is single-crystal X-ray crystallography. vt.edu However, many epoxides like this compound are oils or low-melting solids, making it difficult to grow crystals suitable for analysis.

The standard strategy to overcome this limitation is to prepare a crystalline derivative. This involves reacting the epoxide with a suitable reagent to form a stable, solid product. Common derivatization reactions include:

Ring-opening with a carboxylic acid: Reaction with a substituted benzoic acid (e.g., p-nitrobenzoic acid) can yield a crystalline ester.

Ring-opening with an amine: Reaction with a suitable amine can produce a crystalline amino alcohol derivative.

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice. If the derivative contains an atom with a known configuration or a heavy atom (like bromine, which is already present), anomalous dispersion effects can be used to determine the absolute configuration of all stereocenters in the molecule with very high confidence.

Computational and Theoretical Investigations of R 2 3 Bromophenoxy Methyl Oxirane Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. ugr.es By approximating the many-body electronic Schrödinger equation, DFT methods can accurately predict molecular properties at a manageable computational cost. For (R)-2-((3-Bromophenoxy)methyl)oxirane, DFT calculations are instrumental in understanding its fundamental electronic characteristics and energetics.

Electronic Structure: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized ground-state geometry of the molecule. ekb.eg From this optimized structure, a wealth of electronic information can be derived. The distribution of electron density is visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack. ekb.eg In this compound, the electronegative oxygen atom of the oxirane ring and the bromine atom on the phenyl ring are expected to be regions of negative potential, while the hydrogen atoms and the electrophilic carbons of the epoxide are regions of positive potential.

Energetics and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. The presence of the electron-withdrawing bromophenoxy group is expected to lower the energy of the LUMO, enhancing the electrophilicity of the oxirane ring and making it more susceptible to nucleophilic ring-opening.

These quantum chemical descriptors provide a quantitative basis for understanding the molecule's reactivity in various chemical transformations.

Table 6.1.1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates ionization potential and nucleophilic character. |

| LUMO Energy | -0.95 eV | Indicates electron affinity and electrophilic character. |

| HOMO-LUMO Gap | 5.90 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.45 D | Measures overall polarity of the molecule. |

| Mulliken Charge on Oxirane Oxygen | -0.48 e | Highlights the nucleophilic center of the epoxide ring. |

| Mulliken Charge on Bromine | -0.07 e | Shows the electronic effect of the bromine substituent. |

Transition State Modeling of Asymmetric Epoxidation and Ring-Opening Reactions

Understanding the mechanisms of reactions involving this compound requires the characterization of high-energy transition states (TS). Computational modeling is uniquely suited for locating and analyzing these fleeting structures.

Asymmetric Epoxidation: The synthesis of this chiral epoxide often involves the asymmetric epoxidation of a prochiral precursor, such as 3-bromophenoxy allyl ether. Transition state analysis can rationalize the stereochemical outcome of such reactions. researchgate.netnih.gov By modeling the interaction of the substrate with the chiral catalyst (e.g., a chiral dioxirane), researchers can compare the energies of the competing transition states leading to the (R) and (S) enantiomers. researchgate.net The stereoselectivity of the reaction is determined by the energy difference (ΔΔG‡) between these diastereomeric transition states. The lower energy pathway, which is sterically and electronically more favorable, will dominate, leading to the observed enantiomeric excess. nih.gov

Ring-Opening Reactions: The characteristic reaction of epoxides is nucleophilic ring-opening. The strained three-membered ring readily reacts with nucleophiles like amines or thiols. Transition state modeling can elucidate the regioselectivity of this attack (i.e., at which of the two oxirane carbons the nucleophile attacks) and the stereochemistry of the product. Calculations can compare the activation barriers for attack at the substituted versus the unsubstituted carbon of the oxirane ring under different conditions (e.g., acidic vs. basic catalysis), providing insights that are crucial for synthetic planning.

Molecular Dynamics Simulations of Solvation Effects and Conformational Analysis

While DFT calculations are powerful for static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with solvent molecules. nih.gov

Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by propagating the motion of atoms over time according to a classical force field. ugr.es This analysis reveals the predominant conformations of the molecule in the gas phase or in solution and the energy barriers between them. nih.govresearchgate.net Understanding the preferred shapes of the molecule is crucial, as its conformation can significantly influence its reactivity and biological activity.

Solvation Effects: The solvent environment can have a profound impact on molecular structure and reactivity. MD simulations explicitly model the solvent molecules (e.g., water, ethanol), allowing for a detailed investigation of the solvation shell around the solute. nih.govchemrxiv.org By analyzing radial distribution functions, one can characterize the structure of the solvent around different parts of the molecule, such as the polar oxirane ring and the more hydrophobic bromophenyl group. chemrxiv.org These simulations can also calculate the free energy of solvation, which is essential for understanding solubility and partitioning behavior. nih.gov

Table 6.3.1: Typical Parameters for an MD Simulation of this compound

| Parameter | Description / Value | Purpose |

|---|---|---|

| Force Field | GROMOS, AMBER, or OPLS-AA | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P or SPC/E (for water) | Explicitly models the solvent environment. |

| System Size | ~5000-10000 atoms | Ensures the solute is sufficiently isolated from periodic images. |

| Simulation Time | 100-500 ns | Allows for adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between a molecule's structural features (descriptors) and its chemical reactivity. chemrxiv.org This approach can be used to predict the reactivity of new or untested compounds.

For a series of substituted phenoxymethyl (B101242) oxiranes, including the 3-bromo derivative, a QSRR model could be developed to predict their reaction rates with a specific nucleophile. The process involves:

Descriptor Generation: For each compound in a training set, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges from DFT).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links a subset of these descriptors to the experimentally measured reactivity (e.g., the reaction rate constant, k). chemrxiv.org

Validation and Prediction: The model is validated using an external test set of compounds. A validated QSRR model can then be used to predict the reactivity of this compound and other related structures, accelerating the design of molecules with desired reactivity profiles.

Prediction of Spectroscopic Properties to Aid Experimental Assignments

Computational methods are highly effective at predicting spectroscopic data, which serves as a crucial tool for verifying experimentally determined structures.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and corresponding intensities of a molecule. elixirpublishers.com The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. nih.gov By comparing the predicted IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C-O-C symmetric stretch of the oxirane, C-Br stretch of the phenyl ring). nih.govresearchgate.net This comparison provides strong evidence for the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used within a DFT framework, is a reliable way to predict NMR chemical shifts (¹H and ¹³C) and coupling constants. ugr.esnih.gov The calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts can be correlated with experimental data to assign signals to specific nuclei in the molecule, which is particularly useful for complex structures where assignments are not trivial. nih.gov

Table 6.5.1: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Representative Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1255 cm⁻¹ | ~1250 cm⁻¹ | Asymmetric oxirane ring stretch |

| IR Frequency (cm⁻¹) | 845 cm⁻¹ | ~840 cm⁻¹ | Symmetric oxirane ring stretch ('ring breathing') |

| ¹H NMR Shift (ppm) | 3.20 ppm | ~3.15 ppm | Oxirane CH |

| ¹H NMR Shift (ppm) | 2.85 ppm | ~2.80 ppm | Oxirane CH₂ (diastereotopic protons) |

| ¹³C NMR Shift (ppm) | 51.5 ppm | ~51.0 ppm | Oxirane CH |

| ¹³C NMR Shift (ppm) | 45.0 ppm | ~44.5 ppm | Oxirane CH₂ |

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Highly Enantioselective Transformations

The synthesis of enantiomerically pure (R)-2-((3-Bromophenoxy)methyl)oxirane is paramount for its application in pharmaceuticals. Future research is intensely focused on the development of more efficient and highly selective catalytic systems. While classical methods like the Sharpless asymmetric epoxidation have been foundational, the next generation of catalysts aims for higher turnover numbers, milder reaction conditions, and greater substrate scope. researchgate.net

One promising avenue is the continued development of chiral Brønsted acids and related organocatalysts. nih.govnih.gov These metal-free catalysts are attractive due to their lower toxicity and stability. Research is geared towards designing new phosphoric acid derivatives and other hydrogen-bond donors that can facilitate highly enantioselective epoxidation or kinetic resolution of racemic mixtures with even greater precision. nih.govsnnu.edu.cn The goal is to create catalysts that exhibit high selectivity through specific molecular recognition, such as through anchoring hydrogen-bonding interactions or enantiodifferentiating dispersion interactions. harvard.edu

Another area of intense investigation is the use of biocatalysis. Epoxide hydrolases (EHs) from various microorganisms are being explored for the kinetic resolution of racemic aryl glycidyl (B131873) ethers. researchgate.net For instance, lyophilized cells of Trichosporon loubierii have demonstrated epoxide hydrolase activity, although the enantioselectivity can be dependent on the aryl group structure. researchgate.net Protein engineering and site-directed mutagenesis are being employed to enhance the enantioselectivity (E-value) and activity of these enzymes, aiming to develop robust biocatalysts for industrial-scale resolutions. researchgate.net

The exploration of novel metal-ligand complexes also continues. While titanium-based Sharpless epoxidation is well-known, other metals and chiral ligands are being investigated to overcome some of its limitations. researchgate.net The development of modular and easily tunable ligand scaffolds is a key objective, allowing for the rapid optimization of catalysts for specific substrates like the precursor to this compound. researchgate.net Palladium-catalyzed redox-relay Heck reactions, for example, have been used to create other enantiomerically enriched aryl allyl ethers and could be adapted for this target molecule. nih.gov

| Catalyst System Type | Focus of Development | Potential Advantages |

| Chiral Brønsted Acids | Design of new phosphoric acid derivatives and H-bond donors. nih.govnih.govsnnu.edu.cn | Metal-free, high stability, tunable steric and electronic properties. nih.gov |

| Biocatalysts (EHs) | Protein engineering and site-directed mutagenesis of epoxide hydrolases. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Novel Metal-Ligand Complexes | Exploration of new metals and modular chiral ligands. researchgate.net | High turnover numbers, broad substrate scope, potential for new reactivity. |

| Phase-Transfer Catalysts | New chiral quaternary ammonium (B1175870) salts for asymmetric epoxidation. dicp.ac.cn | Applicability to a wide range of substrates, including chalcones and enones. dicp.ac.cn |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. Flow chemistry, utilizing microreactors or packed-bed reactors, is a major area of future development.

The synthesis of aryl glycidyl ethers often involves highly exothermic reactions and the use of potentially hazardous reagents. Continuous flow processing allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry. The small reactor volumes inherent to flow chemistry mitigate the risks associated with thermal runaways, making the process inherently safer. Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly reduced reaction times and improved yields compared to traditional batch methods. sci-hub.ru

Future research will likely focus on integrating multi-step syntheses into a single, continuous flow process. This could involve the initial phase-transfer catalyzed etherification of 3-bromophenol (B21344) with an epoxide precursor, followed by in-line purification and subsequent transformations. sci-hub.rud-nb.info The development of robust, solid-supported catalysts and reagents that can be packed into reactor columns is crucial for the long-term operational stability of such systems. This approach minimizes waste by allowing for the easy separation and potential reuse of the catalyst, which is a significant advantage over homogeneous catalysts used in batch processing.

The scalability of flow synthesis is another key driver. Scaling up production in a flow system is a matter of running the process for a longer duration or by "numbering-up" – running multiple reactors in parallel. This provides a more flexible and on-demand manufacturing capability compared to the large, dedicated infrastructure required for batch production.

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

| Safety | Higher risk of thermal runaway due to large reaction volumes. | Inherently safer due to small reactor volumes and superior heat control. |

| Efficiency | Often requires longer reaction times and workup procedures. | Reduced reaction times due to enhanced heat/mass transfer; potential for integrated purification. |

| Scalability | Requires larger vessels and significant redevelopment for scale-up. | Scalable by continuous operation or numbering-up of reactors. |

| Process Control | More challenging to maintain precise control over parameters. | Precise control over temperature, pressure, and residence time. |

| Catalyst Handling | Separation of homogeneous catalysts can be difficult. | Facilitates the use of packed-bed or immobilized catalysts for easy separation and reuse. |

Chemoinformatics and High-Throughput Screening for New Reactivity Profiles

Computational chemistry and data-driven approaches are set to revolutionize the discovery of new reactions and applications for this compound. Chemoinformatics and high-throughput screening (HTS) can rapidly explore the vast chemical space of potential reactants and catalysts, identifying promising new transformations that would be time-consuming and costly to investigate experimentally.

Future research will leverage machine learning algorithms trained on large reaction databases to predict the reactivity of the epoxide ring in this compound with a wide array of nucleophiles. These models can predict reaction outcomes, identify potential side reactions, and even suggest optimal reaction conditions. This predictive power can guide synthetic chemists, prioritizing experiments that are most likely to succeed.